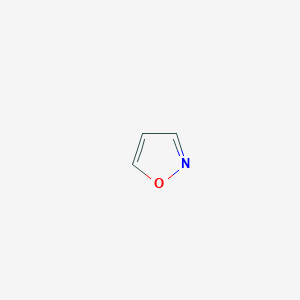

Isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAPFRYPJLPFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059775 | |

| Record name | Isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Isoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Isoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-14-2 | |

| Record name | Isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SRW0M6PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to Isoxazole Ring Synthesis for the Modern Researcher

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin, underscores its significance as a privileged scaffold. The this compound ring's unique electronic properties and its ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring, with a focus on methods that are both foundational for beginners and robust for experienced researchers. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of various synthetic approaches.

Core Synthesis Methodologies

The construction of the this compound ring can be broadly categorized into two primary and highly effective strategies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of a wide array of five-membered heterocycles, including isoxazoles.[1] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to afford the this compound ring.[2] The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often being favored.[3]

Nitrile oxides are reactive intermediates that are typically generated in situ from various precursors. Common methods for their generation include:

-

Oxidation of Aldoximes: This is one of the most frequently employed methods, utilizing a variety of oxidizing agents.

-

Dehydrohalogenation of Hydroximoyl Halides: A classic method that involves the base-induced elimination of a hydrogen halide.

-

Dehydration of Nitroalkanes: This method provides a direct route to nitrile oxides from readily available starting materials.

The choice of method for generating the nitrile oxide can be influenced by the substrate's functional group tolerance and the desired reaction conditions.

A schematic representation of the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne to form a 3,5-disubstituted this compound.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and straightforward approach to this compound synthesis involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine.[4] This method is particularly attractive due to the ready availability of the starting materials. The reaction proceeds through the initial formation of a monoxime, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.

A critical aspect of this synthesis is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two isomeric this compound products. The reaction conditions, particularly the pH, can significantly influence the outcome.

Logical workflow for this compound synthesis from 1,3-dicarbonyl compounds and hydroxylamine.

Data Presentation: Comparative Analysis of Synthesis Conditions

The following tables summarize quantitative data for the two primary this compound synthesis methods, allowing for an easy comparison of reaction conditions and yields.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

| Entry | Aldehyde/Oxime | Alkyne | Nitrile Oxide Generation Method | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | NCS, Et3N | CH2Cl2 | rt | 4 | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-Octyne | PIDA | CH2Cl2 | rt | 12 | 78 |

| 3 | 4-Methoxybenzaldehyde | Propargyl alcohol | NaCl, Oxone | CH3CN/H2O | rt | 2 | 92 |

| 4 | 2-Naphthaldehyde | Ethyl propiolate | NCS, Et3N | THF | rt | 6 | 75 |

| 5 | Cinnamaldehyde | Phenylacetylene | PIDA | CH2Cl2 | rt | 12 | 81 |

Data compiled from various sources. PIDA = Phenyliodine(III) diacetate, NCS = N-Chlorosuccinimide, rt = room temperature.

Table 2: Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds and Hydroxylamine

| Entry | 1,3-Dicarbonyl Compound | Hydroxylamine Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Acetylacetone | NH2OH·HCl | NaOAc | Ethanol | Reflux | 6 | 88 |

| 2 | Dibenzoylmethane | NH2OH·HCl | Pyridine | Ethanol | Reflux | 4 | 92 |

| 3 | 1-Phenyl-1,3-butanedione | NH2OH·HCl | NaOAc | Acetic Acid | 100 | 2 | 75 (mixture of regioisomers) |

| 4 | Ethyl acetoacetate | NH2OH·HCl | NaHCO3 | Water | 80 | 3 | 85 |

| 5 | 1,3-Cyclohexanedione | NH2OH·HCl | NaOAc | Ethanol | Reflux | 5 | 90 |

Data compiled from various sources. NaOAc = Sodium acetate.

Experimental Protocols

The following are detailed methodologies for the synthesis of isoxazoles using the two core methods discussed.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Generation of Nitrile Oxide from an Aldoxime

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[5]

Materials:

-

Aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Sodium hydroxide (1.2 mmol)

-

N-Chlorosuccinimide (NCS) (1.5 mmol)

-

Terminal alkyne (1.0 mmol)

-

Solvent (e.g., CH2Cl2 or THF)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol).

-

Stir the mixture at room temperature for 1-2 hours to form the aldoxime. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the aldoxime formation is complete, add N-chlorosuccinimide (1.5 mmol) to the reaction mixture and stir for an additional 30 minutes. This will generate the hydroximoyl chloride intermediate.

-

To the mixture containing the hydroximoyl chloride, add the terminal alkyne (1.0 mmol) and triethylamine (2.0 mmol).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

A step-by-step workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Protocol 2: Synthesis of 3,5-Dimethylthis compound from Acetylacetone

This protocol details the synthesis of 3,5-dimethylthis compound from the readily available 1,3-dicarbonyl compound, acetylacetone.[6]

Materials:

-

Acetylacetone (1.0 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.7 g, 10 mmol)

-

Sodium acetate (0.82 g, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol), hydroxylamine hydrochloride (0.7 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in ethanol (20 mL).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The crude 3,5-dimethylthis compound can be purified by distillation or column chromatography if necessary.

Conclusion

The synthesis of the this compound ring is a well-established field with a rich history, yet it continues to evolve with the development of new reagents and methodologies. The 1,3-dipolar cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine remain the two pillars of this compound synthesis, offering researchers a versatile and reliable toolkit. For beginners, the condensation of 1,3-dicarbonyls provides a straightforward entry point, while the 1,3-dipolar cycloaddition offers greater flexibility in accessing a diverse range of substituted isoxazoles. A thorough understanding of these core methods, coupled with the detailed protocols provided, will empower researchers, scientists, and drug development professionals to effectively incorporate this valuable heterocyclic motif into their research and development programs.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

The Isoxazole Scaffold: A Comprehensive Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic characteristics, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents.[1] This technical guide offers an in-depth exploration of the core properties of the this compound nucleus, encompassing its physicochemical and structural characteristics, principal synthetic methodologies, chemical reactivity, and its expansive role in modern drug discovery.

Physicochemical and Structural Properties

The this compound ring is an electron-rich aromatic system.[3] The nitrogen atom's basicity is significantly reduced due to the electron-withdrawing effect of the adjacent oxygen, rendering it a very weak base.[4][5]

Data Presentation: Physicochemical & Structural Parameters

The fundamental properties of the parent this compound molecule are summarized below. These values provide a baseline for understanding how substitutions on the ring can modulate its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃NO | [3] |

| Molar Mass | 69.06 g/mol | [3] |

| Boiling Point | 93-95 °C | [3][6][7] |

| Density | 1.075 - 1.078 g/mL at 25 °C | [3][6][7] |

| pKa (of conjugate acid) | -3.0 to 1.3 | [3][4] |

| Dipole Moment | 3.3 D (in Benzene) | [4] |

| Flash Point | 48 °F (8.9 °C) |[6][7] |

Table 2: Structural Parameters of the this compound Ring

| Parameter | Bond | Value (Å) | Reference |

|---|---|---|---|

| Bond Lengths | O(1)–N(2) | 1.399 | [8] |

| N(2)–C(3) | 1.309 | [8] | |

| C(3)–C(4) | 1.425 | [8] | |

| C(4)–C(5) | 1.356 | [8] | |

| C(5)–O(1) | 1.344 | [8] | |

| Bond Angles | ∠ C(5)O(1)N(2) | 108.8° | [8] |

| ∠ O(1)N(2)C(3) | 105.3° | [8] | |

| ∠ N(2)C(3)C(4) | 112.3° | [8] | |

| ∠ C(3)C(4)C(5) | 103.0° | [8] |

| | ∠ C(4)C(5)O(1) | 110.6° |[8] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Position | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR (in CDCl₃) | H-3 | 8.310 | [9] |

| H-4 | 6.385 | [9] | |

| H-5 | 8.492 | [9] | |

| ¹³C NMR (in CDCl₃) | C-3 | 149.08 | [9] |

| C-4 | 103.61 | [9] | |

| C-5 | 157.81 | [9] | |

| Infrared (IR) | v₇(A') band | ~1370.9 cm⁻¹ | [8] |

| | v₁₆(A") band | ~764.9 cm⁻¹ |[8] |

Synthesis of the this compound Scaffold

The construction of the this compound ring is a well-developed field, with the Huisgen 1,3-dipolar cycloaddition being the most prominent and versatile method.[10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[11][12]

Logical Relationship: 1,3-Dipolar Cycloaddition

The general mechanism involves the in situ generation of a nitrile oxide from a precursor, which then reacts with a dipolarophile (e.g., an alkyne) to form the this compound ring.

Caption: General mechanism of the [3+2] cycloaddition for this compound synthesis.[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from an Aldoxime

This protocol describes a common and efficient method for synthesizing 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.[11][12]

-

Materials:

-

Substituted Aldoxime (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach) (1.2 eq)

-

Pyridine or Triethylamine (catalytic amount)

-

Solvent (e.g., Dichloromethane (DCM), Chloroform)

-

-

Procedure:

-

Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of pyridine or triethylamine to the mixture.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of NCS or bleach (1.2 eq) to the stirred mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash with water (2x volume) and then with brine (1x volume).

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted this compound.[12]

-

Experimental Workflow Visualization

Caption: Experimental workflow for this compound synthesis from an aldoxime.[12]

Reactivity of the this compound Ring

While generally considered a stable aromatic system, the this compound ring possesses a weak N-O bond, which serves as a point of latent reactivity.[3][13] This controlled lability is a powerful feature in synthetic chemistry and prodrug design.

-

Ring Cleavage: The N-O bond can be cleaved under various conditions.

-

Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd) cleaves the N-O bond to yield β-amino enones.[5]

-

Base-Mediated Cleavage: Strong bases can induce ring-opening, especially when the ring is activated by electron-withdrawing groups.[13] This is a key mechanism for the activation of this compound-based prodrugs like leflunomide.

-

-

Photochemical Rearrangement: Under UV irradiation, the this compound ring can collapse and rearrange through an azirine intermediate to form its more stable oxazole isomer.[3][13]

-

Electrophilic Substitution: The this compound ring can undergo electrophilic substitution reactions like nitration and halogenation, although it is less reactive than other five-membered heterocycles like furan.[5]

Diagram of this compound Ring Reactivity

Caption: Key reaction pathways demonstrating the reactivity of the this compound scaffold.

Experimental Protocol

Protocol 2: Base-Mediated Ring Cleavage of an this compound Ester

This protocol demonstrates the cleavage of an this compound ring, a reaction relevant to prodrug activation mechanisms.[13]

-

Materials:

-

This compound ester derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent system: Tetrahydrofuran (THF) and Water

-

-

Procedure:

-

Dissolve the this compound ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the ring-opened product.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a component of numerous FDA-approved drugs and clinical candidates.[14][15] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[16][17]

Table 4: Biological Activity of Representative this compound-Containing Drugs

| Compound | Drug Class | Mechanism of Action | Primary Indication | Reference |

|---|---|---|---|---|

| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria. | Bacterial Infections | [18] |

| Valdecoxib | NSAID | Selective inhibitor of cyclooxygenase-2 (COX-2). | Inflammation, Pain | [2][3] |

| Leflunomide | DMARD | Inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes. | Rheumatoid Arthritis | [2][3] |

| Cloxacillin | Antibiotic | β-lactamase-resistant penicillin; inhibits bacterial cell wall synthesis. | Bacterial Infections | [3][19] |

| Danazol | Androgen | Suppresses the pituitary-ovarian axis by inhibiting pituitary gonadotropin output. | Endometriosis |[3] |

Signaling Pathway Visualization: Mechanism of Leflunomide

Leflunomide is a classic example of an this compound-based prodrug. Its in vivo ring-opening to the active metabolite, teriflunomide, is crucial for its therapeutic effect. Teriflunomide then inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

Caption: Mechanism of action of the this compound-based prodrug Leflunomide.

Conclusion

The this compound scaffold represents a uniquely versatile building block in chemistry and pharmacology. Its combination of aromatic stability and latent reactivity, particularly the susceptibility of the N-O bond to cleavage, provides a powerful tool for synthetic chemists and drug designers. The proven success of this compound-containing drugs in treating a wide range of diseases underscores its enduring importance.[16] A thorough understanding of its fundamental properties, synthetic routes, and reactivity is therefore essential for any researcher aiming to innovate in the fields of medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Isoxazole_Chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Isoxazol | 288-14-2 [m.chemicalbook.com]

- 7. 288-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A review of this compound biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 15. The recent progress of this compound in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in this compound chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Advances in this compound chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijcrt.org [ijcrt.org]

The Isoxazole Scaffold: A Privileged Motif in Bioactive Natural Product Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a crucial structural motif in the design of novel therapeutic agents. Its unique electronic properties and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of natural product derivatives, significantly enhancing their pharmacological profiles. This guide provides a comprehensive overview of this compound derivatives found in natural products, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Quantitative Bioactivity of this compound-Modified Natural Products

The structural modification of natural products with the this compound moiety has yielded a plethora of derivatives with potent and diverse biological activities. The following table summarizes the quantitative data for several key examples, offering a comparative view of their efficacy.

| Parent Natural Product | This compound/Isoxazoline Derivative | Biological Activity | Target Organism/Cell Line | Quantitative Measurement |

| Curcumin | This compound Derivative 40 | Antitumor | MCF-7 (Breast Cancer) | IC₅₀ = 3.97 µM[1] |

| Sclareol | Isoxazoline Derivative 34b | Antibacterial | Bacillus cereus | MIC = 29.16 µM |

| Sclareol | Isoxazoline Derivative 34b | Antitubercular | Mycobacterium tuberculosis H37Ra | MIC = 14.58 µM[2] |

| Andrographolide | Isoxazoline Derivatives (General) | Antitumor | HCT15 (Colon), HeLa (Cervical), DU145 (Prostate) | IC₅₀ values < 40 µg/mL |

| Hispolon | This compound Derivative 46 | Anti-tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 1.6 µg/mL |

| Harmine | Isoxazoline Derivative | Antitumor | MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | - |

| Cinchonic Acid | This compound Ester Derivative 47a | Anti-tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 0.5 µg/mL |

| 1'-S-acetoxychavicol acetate | Isoxazoline Derivative 43 | Antitubercular | Mycobacterium tuberculosis H37Ra | MIC = 17.89 µM[2] |

Detailed Experimental Protocols

The synthesis of these potent derivatives and the evaluation of their biological activities rely on precise and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Synthesis of this compound Curcuminoids

This protocol describes the conversion of the β-diketone moiety of curcuminoids into an this compound ring.

Materials:

-

Curcuminoid

-

Hydroxylamine hydrochloride

-

Glacial acetic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

50 mL round-bottom flask

-

Stirrer/hotplate

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Transfer the curcuminoid (0.6 mmol) and hydroxylamine hydrochloride (1.2 mmol) into a 50 mL round-bottom flask.

-

Add 10 mL of glacial acetic acid to dissolve the reactants.

-

Stir the solution at 80°C for 8-24 hours. The reaction progress should be carefully monitored using TLC.[3]

-

Once the reaction is complete, neutralize the product by adding 20.0 mL of saturated NaHCO₃ solution.

-

Extract the product with DCM (3 x 40 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound curcuminoid.

-

Purify the crude product using column chromatography on silica gel.

Antitumor Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MCF-7 breast cancer cells

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Anti-tuberculosis Activity Evaluation: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Alamar Blue reagent

-

96-well microplates

-

Sterile deionized water

-

Test compounds and standard anti-TB drugs

Procedure:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microplate, with the final volume in each well being 100 µL.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Include a drug-free control and a sterile control in each plate.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 30 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antibacterial Activity Evaluation: Agar Well Diffusion Method

This method is used to assess the susceptibility of bacteria to the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Bacillus cereus)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cork borer

-

Test compounds and standard antibiotic

Procedure:

-

Prepare MHA plates and allow them to solidify.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

-

Include a positive control (standard antibiotic) and a negative control (solvent) on each plate.[3]

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: PI3K/AKT/FOXO3a signaling pathway and the inhibitory effect of a harmine isoxazoline derivative.

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Isoxazole Compounds

The this compound ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for evaluating biological activity, and visualizing the intricate signaling pathways and experimental workflows involved.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2] Their efficacy has been evaluated against a wide range of cancer cell lines, with several compounds exhibiting potent cytotoxic effects.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, providing a comparative view of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-Amide Analog 2d | HeLa (Cervical Cancer) | 18.62 | [3] |

| This compound-Amide Analog 2d | Hep3B (Liver Cancer) | ~23 | [3] |

| This compound-Amide Analog 2e | Hep3B (Liver Cancer) | ~23 | [3] |

| This compound-Amide Analog 2a | MCF-7 (Breast Cancer) | 63.10 | [3] |

| Dihydropyrazole 45 | Prostate Cancer | 2 ± 1 | [4] |

| Dihydropyrazole 39 | Prostate Cancer | 4 ± 1 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs.

Caption: A generalized workflow for in vitro anticancer drug screening.

Antimicrobial Activity of this compound Derivatives

The this compound moiety is a key component in several clinically used antibiotics, and novel derivatives continue to be explored for their potential to combat a wide range of pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values of various this compound derivatives against different bacterial and fungal strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N3, N5-di(p-chlorophenyl)this compound-3,5-diamine (178f) | Escherichia coli | 95 | [7] |

| N3, N5-di(p-fluorophenyl)this compound-3,5-diamine (178e) | Staphylococcus aureus | 95 | [7] |

| Triazole-Isoxazole Hybrid 7b | Escherichia coli | 15 | [8] |

| Triazole-Isoxazole Hybrid 7b | Pseudomonas aeruginosa | 30 | [8] |

| This compound derivative 5a | S. aureus | 40-70 | [9] |

| This compound derivative 5a | E. coli | 40-70 | [9] |

| This compound clubbed 1,3,4-oxadiazole | A. niger, A. clavatus, C. albicans | Varies | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound compounds

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.

Caption: A typical workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of this compound Derivatives

Several this compound-containing drugs, such as the COX-2 inhibitor valdecoxib, are well-established anti-inflammatory agents. The this compound scaffold serves as a versatile template for the design of novel compounds targeting key inflammatory pathways.

Key Signaling Pathways in Inflammation Modulated by Isoxazoles

This compound derivatives exert their anti-inflammatory effects by modulating several key signaling pathways, including the Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

COX-2 Signaling Pathway:

Caption: The COX-2 pathway in inflammation.

NF-κB Signaling Pathway:

Caption: The canonical NF-κB signaling pathway.

p38 MAPK Signaling Pathway:

Caption: The p38 MAPK signaling cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test this compound compound

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and the standard drug to the positive control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight the significant potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The visualization of key signaling pathways and experimental workflows provides a clear framework for understanding their mechanisms of action and for designing future studies. As research in this field progresses, the development of novel this compound-based therapeutics with enhanced efficacy and safety profiles holds great promise for addressing a wide range of diseases.

References

- 1. This compound derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 2. This compound derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel this compound-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. mdpi.com [mdpi.com]

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its versatile nature, stemming from unique physicochemical properties and the capacity to engage in diverse biological interactions, has propelled the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the this compound core, detailing its synthesis, biological activities with supporting quantitative data, key experimental protocols, and the intricate signaling pathways through which its derivatives exert their effects.

Physicochemical Properties and Synthetic Strategies

The this compound moiety imparts favorable pharmacokinetic properties to drug candidates, including metabolic stability and improved oral bioavailability.[1][2] Its aromatic character and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in drug design.[3]

The synthesis of the this compound ring is a well-trodden path in organic chemistry, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone methodology.[4] Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly protocols, including microwave-assisted and ultrasound-assisted methods.[1][5]

A Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in a multitude of therapeutic areas. These activities include:

-

Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7]

-

Anticancer: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of key enzymes like tubulin and heat shock protein 90 (Hsp90).[8][9][10]

-

Anti-inflammatory: Primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][12]

-

Immunomodulatory: As exemplified by the disease-modifying antirheumatic drug (DMARD), leflunomide.[13][14]

-

Neuroprotective: Showing potential in the treatment of neurodegenerative disorders.[15]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ Values)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 4-(Trifluoromethyl)this compound | MCF-7 (Breast) | 2.63 | [8] |

| This compound-bridged Indole C-glycoside | MDA-MB-231 (Breast) | 22.3 | [16] |

| Chloro-fluorophenyl-isoxazole Carboxamide | HeLa (Cervical) | 0.11 | [17] |

| Chloro-fluorophenyl-isoxazole Carboxamide | Hep3B (Liver) | 2.774 | [17] |

| 3,4-disubstituted this compound | MCF-7 (Breast) | 14 | [3] |

| Acridone-Isoxazole Hybrid | MCF-7 (Breast) | 39.0 | [18] |

| Acridone-Isoxazole Hybrid | MDA-MB-231 (Breast) | 35.1 | [18] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N³, N⁵-di(substituted)this compound-3,5-diamine | E. coli | 95 | [6] |

| N³, N⁵-di(substituted)this compound-3,5-diamine | S. aureus | 95 | [6] |

| Oxazolothis compound | C. albicans | 6 | [7] |

| Oxazolothis compound | B. subtilis | 10 | [7] |

| Oxazolothis compound | E. coli | 30 | [7] |

| This compound-linked 1,3,4-Oxadiazole | S. aureus | 62.5 | [19] |

| This compound-linked 1,3,4-Oxadiazole | S. epidermidis | 31.25 | [19] |

| This compound Derivative | S. aureus | 6.25 | |

| This compound Derivative | E. coli | 6.25 | |

| This compound Derivative | C. albicans | 1.95 |

Table 3: Anti-inflammatory Activity of this compound Derivatives (COX Inhibition)

| Compound | Target | IC₅₀ (µM) | Reference |

| Valdecoxib | COX-2 | 0.005 | [20] |

| Valdecoxib | COX-1 | 150 | [20] |

| Mofezolac | COX-1 | 0.0079 | [21] |

| Mofezolac | COX-2 | >50 | [21] |

| 3,4-Bis(4-methoxyphenyl)-5-vinylthis compound | COX-1 | 0.042 | [21] |

| 3,4-Bis(4-methoxyphenyl)-5-vinylthis compound | COX-2 | >50 | [21] |

| This compound Derivative (2b) | COX-1 | 0.391 | [17] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common this compound scaffold and a standard biological assay for evaluating anticancer activity.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Domino Reductive Nef Reaction/Cyclization of β-Nitroenones[1][23]

This protocol describes the conversion of β-nitroenones to 3,5-disubstituted isoxazoles.

Materials:

-

β-Nitroenone (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5 equivalents)

-

Ethyl acetate

-

Microwave reactor or conventional heating setup

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-nitroenone in ethyl acetate, add tin(II) chloride dihydrate.

-

The reaction mixture is then subjected to microwave irradiation or conventional heating. Reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted this compound.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity[24][25][26]

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microplate

-

Cells of interest

-

Complete cell culture medium

-

This compound test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the this compound test compound in cell culture medium and add them to the designated wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compound.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to this compound-based medicinal chemistry.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological studies of new this compound compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis [organic-chemistry.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 14. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. cris.huji.ac.il [cris.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial and Cytotoxic Activities of Water-Soluble this compound-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Historical Perspective on the Discovery of Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a privileged scaffold in a multitude of therapeutic agents. This technical guide provides an in-depth historical perspective on the discovery of isoxazoles, detailing the seminal synthetic methods, key experimental protocols, and the foundational data that paved the way for over a century of innovation in chemistry and drug development.

The Dawn of this compound Chemistry: Ludwig Claisen and the First Syntheses

The journey into the world of isoxazoles begins in the late 19th and early 20th centuries with the pioneering work of German chemist Ludwig Claisen. While he first identified the cyclic structure of a substituted this compound in 1888, it was his 1903 publication that marked the formal discovery and synthesis of the parent this compound ring.[1] This seminal work laid the foundation for two classical and enduring methods for this compound synthesis: the reaction of propargylaldehyde acetal with hydroxylamine and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The Landmark 1903 Synthesis of Parent this compound

Claisen's groundbreaking synthesis involved the oximation of propargylaldehyde acetal. This method, while historically significant, is less common today due to the nature of the starting materials.

Experimental Protocol: Synthesis of this compound from Propargylaldehyde Acetal (Claisen, 1903)

The Claisen Condensation Route: A Versatile and Enduring Method

Of more lasting practical importance is the second classical method, often referred to as the Claisen this compound synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This method's robustness and the ready availability of the starting materials have made it a mainstay in heterocyclic chemistry for over a century. A prime example is the synthesis of 3,5-dimethylthis compound from acetylacetone and hydroxylamine.

Experimental Protocol: Synthesis of 3,5-Dimethylthis compound

This protocol is a representative example of the classical Claisen synthesis of a substituted this compound.

-

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or other suitable base

-

Ethanol or other suitable solvent

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in an aqueous or alcoholic solution of a base, such as sodium hydroxide, to liberate the free hydroxylamine.

-

Acetylacetone is added to the hydroxylamine solution. The reaction is typically carried out at room temperature or with gentle heating.

-

The nitrogen of the hydroxylamine attacks one of the carbonyl groups of the acetylacetone to form a hydrazone intermediate.

-

The hydroxyl group of the intermediate then attacks the second carbonyl group, leading to an intramolecular cyclization.

-

Subsequent dehydration of the cyclic intermediate yields the aromatic 3,5-dimethylthis compound.

-

The product is then isolated, typically by extraction with a solvent like ethyl acetate, followed by purification via distillation or recrystallization.

-

Quantitative Data from Early this compound Syntheses

The characterization of compounds in the early 20th century relied on physical constants and elemental analysis. The following table summarizes key quantitative data for the parent this compound and an early, commonly synthesized derivative.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | Reference |

| This compound | C₃H₃NO | 69.06 | 95 | Not Reported | Claisen, 1903 |

| 3,5-Dimethylthis compound | C₅H₇NO | 97.12 | 141-142 | ~16-80 (Varies with protocol) | Various Early Sources |

Note: Yields from early 20th-century syntheses are often not reported or can be highly variable based on the specific experimental conditions and purification methods used.

Logical and Experimental Workflow

The historical syntheses of isoxazoles can be represented as logical workflows. The following diagrams, in DOT language, illustrate the key steps in the two foundational methods.

Caption: Workflow for Claisen's 1903 synthesis of the parent this compound.

Caption: General workflow for the synthesis of substituted isoxazoles from 1,3-dicarbonyl compounds.

Conclusion: A Foundation for the Future

The pioneering work of Ludwig Claisen at the turn of the 20th century provided the fundamental chemical language for the synthesis of isoxazoles. His discoveries, particularly the versatile condensation of 1,3-dicarbonyls with hydroxylamine, opened the door for generations of chemists to explore the vast chemical space of this compound derivatives. These early, foundational studies were the critical first step in a journey that has led to the development of life-saving drugs and other vital chemical technologies, underscoring the enduring legacy of fundamental synthetic chemistry.

References

An In-depth Technical Guide to the Core Principles of Isoxazole Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the chemical reactivity and stability of the isoxazole ring. This compound is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Understanding the delicate balance between its aromatic stability and the inherent reactivity of its weak N-O bond is critical for its application in synthetic and medicinal chemistry.[3]

Core Principles of Stability

The this compound ring is generally considered a stable aromatic system, comparable to other azoles.[4] Its stability allows for a wide range of functionalization reactions on its substituents without compromising the core ring structure.[3] However, this stability is conditional and is significantly influenced by pH, temperature, and energetic stimuli.

Aromaticity and General Stability: The this compound ring is a π-electron excessive heterocycle with a resonance energy estimated to be around 2 kcal/mol.[1][4] This aromatic character confers a degree of stability against common oxidizing agents, acids, and bases, particularly in 3,5-disubstituted isoxazoles.[4]

The N-O Bond: The Key to Controlled Lability: The defining feature of this compound's reactivity is its relatively weak N-O bond.[3][5] This bond is susceptible to cleavage under various conditions, including:

-

Reductive Conditions : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) readily cleaves the N-O bond, typically yielding β-amino enones.[4][6]

-

Basic Conditions : The this compound ring can be labile under basic conditions, a property that is highly dependent on temperature and substitution patterns. For instance, the this compound ring in the drug Leflunomide undergoes base-catalyzed opening to its active α-cyanoenol metabolite, a process that is significantly faster at 37°C than at 25°C.[7][8]

-

Photochemical Conditions : UV irradiation can induce the collapse of the this compound ring due to the weak N-O bond, leading to rearrangement products like oxazoles via an azirine intermediate.[5][7]

-

Thermal Conditions : At high temperatures (160–280°C), the this compound ring can undergo thermal decomposition, often cleaving into smaller, stable molecules like nitriles and aldehydes.[9]

-

Dissociative Electron Attachment : Electron capture by the σ* LUMO of this compound can trigger the dissociation of the O-N bond and subsequent ring opening.[10][11]

pH and Temperature Dependence: The hydrolytic stability of the this compound ring is markedly dependent on pH and temperature. Studies on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone have shown specific acid catalysis of degradation at pH values below 3.5.[12] Similarly, the decomposition of Leflunomide is significantly accelerated at basic pH and higher temperatures.[8]

Data Summary: Physicochemical and Stability Properties

The following tables summarize key quantitative data related to this compound's properties and stability.

Table 1: General Physicochemical Properties of Unsubstituted this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO | [5] |

| Molar Mass | 69.06 g/mol | [5] |

| Boiling Point | 95 °C | [5] |

| Density | 1.075 g/mL | [5] |

| Dipole Moment | ~3.3 D (in Benzene) | [1] |

| pKa (Conjugate Acid) | -3.0 | [5] |

| pKa (as a weak base) | 1.3 | [1] |

Table 2: Hydrolytic Stability of Leflunomide (this compound-Containing Drug)

| Condition | Half-life (t₁/₂) of Leflunomide | Source(s) |

| 25°C, pH 4.0 | Stable | [8] |

| 25°C, pH 7.4 | Stable | [8] |

| 25°C, pH 10.0 | ~6.0 hours | [8] |

| 37°C, pH 4.0 | Stable | [8] |

| 37°C, pH 7.4 | ~7.4 hours | [8] |

| 37°C, pH 10.0 | ~1.2 hours | [8] |

Core Principles of Reactivity

This compound's reactivity is characterized by its ability to undergo electrophilic substitution, its susceptibility to ring-opening, and its utility as a precursor in cycloaddition reactions.

Caption: Core reactivity pathways of the this compound ring.

Electrophilic Substitution

Due to the electron-donating nature of the ring oxygen and the electron-withdrawing nature of the pyridine-like nitrogen, electrophilic substitution occurs more readily on this compound than on pyridine.[1] The reaction overwhelmingly favors substitution at the C4 position.[13] This regioselectivity is governed by the stability of the resulting cationic intermediate (sigma complex), where attack at C4 allows for delocalization of the positive charge across more resonance structures without placing a positive charge on the electronegative nitrogen atom.

Caption: Electrophilic attack on this compound favors the C4 position.

Ring-Opening Reactions

The cleavage of the N-O bond is a cornerstone of this compound reactivity, making it a valuable synthetic intermediate for various difunctionalized compounds.[3] The products of ring-opening are determined by the reaction conditions.

Caption: Major ring-opening and rearrangement pathways for isoxazoles.

Cycloaddition Reactions in Synthesis

While the this compound ring itself is relatively stable to cycloaddition, the most common and versatile method for its synthesis is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[14][15] This reaction is highly efficient for constructing the this compound core.[16] The nitrile oxides are often generated in situ from precursors like aldoximes or primary nitro compounds due to their instability.[15][16]

Detailed Methodologies: Key Experiments

The following protocols provide detailed methodologies for common and important reactions involving isoxazoles.

Protocol 1: Synthesis of 3,5-Disubstituted this compound via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted this compound from an aldoxime and a terminal alkyne via the in situ generation of a nitrile oxide.[15]

Materials:

-

Substituted aldoxime (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (bleach)

-

Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (e.g., 10 mL DCM).

-

Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add a base (e.g., triethylamine, 1.5 mmol) to the solution. Slowly add the oxidizing agent (e.g., a solution of NCS in DCM or aqueous bleach) dropwise over 30 minutes.

-

Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,5-disubstituted this compound.

Caption: Experimental workflow for this compound synthesis via cycloaddition.

Protocol 2: Electrophilic Iodination of an this compound at the C4 Position

This protocol is adapted from a method for the synthesis of 4-iodoisoxazoles via electrophilic cyclization, which can also be applied to the direct iodination of a pre-formed this compound ring.[17][18]

Materials:

-

3,5-Disubstituted this compound (1.0 mmol)

-

Iodine monochloride (ICl, 1.0 M solution in DCM, 1.1 mmol)

-

Solvent: Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the 3,5-disubstituted this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask protected from light.

-

Addition of Electrophile: Cool the solution to 0 °C. Add the ICl solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears. Extract the mixture with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography to afford the 3,5-disubstituted-4-iodothis compound.

Protocol 3: Photochemical Rearrangement of this compound to Oxazole

This protocol outlines a general procedure for the photoisomerization of an this compound to its corresponding oxazole using a continuous flow photochemical reactor.[7]

Materials:

-

Substituted this compound (e.g., 10-15 mM solution)

-

Solvent: Acetonitrile (MeCN) or similar non-absorbing solvent

-

Continuous flow photochemical reactor equipped with a UV lamp (e.g., 254 nm)

-

Pump system for fluid delivery

Procedure:

-

Solution Preparation: Prepare a solution of the substituted this compound in the chosen solvent at a concentration of 10-15 mM.

-

Reactor Setup: Set up the photochemical reactor according to the manufacturer's instructions. Set the reaction temperature, typically between 25-45 °C.

-

Photolysis: Pump the this compound solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 20 minutes) under UV irradiation.

-

Collection: Collect the output from the reactor.

-

Work-up: Remove the solvent from the collected solution under reduced pressure.

-

Isolation: Purify the resulting crude product by chromatography (e.g., HPLC or flash column chromatography) to isolate the corresponding oxazole.

Conclusion

The this compound ring possesses a dual nature that makes it a uniquely versatile scaffold in modern chemistry.[7] It combines the general stability of an aromatic system, which allows for predictable functionalization, with a site of controlled lability at the N-O bond. This latent reactivity can be unlocked by specific chemical, photochemical, or reductive triggers, transforming the this compound into a variety of valuable difunctionalized intermediates.[3] A thorough understanding of the principles governing this balance between stability and reactivity is essential for professionals in drug discovery and chemical synthesis to fully exploit the potential of this privileged heterocycle.

References

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. The synthetic and therapeutic expedition of this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis of a Novel Tetracyclic this compound by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of isoxazole and its derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of Isoxazole and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction